N-cyclopentyl-2-methylcyclopentan-1-amine
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Overview
Description
N-cyclopentyl-2-methylcyclopentan-1-amine is an organic compound that belongs to the class of cycloalkylamines. This compound features a cyclopentane ring substituted with a cyclopentyl group and a methyl group, making it a unique structure in organic chemistry. Cycloalkylamines are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-methylcyclopentan-1-amine typically involves the nucleophilic addition of amines to carbonyl compounds. One common method is the reaction of cyclopentanone with cyclopentylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired amine product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogenated or other functional groups.
Scientific Research Applications
N-cyclopentyl-2-methylcyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various chemical reactions. The compound may also interact with biological receptors, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A simpler amine with a single cyclopentane ring.
2-Methylcyclopentanamine: Similar structure but lacks the cyclopentyl substitution.
Cyclohexylamine: Contains a cyclohexane ring instead of cyclopentane.
Uniqueness
N-cyclopentyl-2-methylcyclopentan-1-amine is unique due to its dual cyclopentane rings and the presence of a methyl group. This structural complexity imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C11H21N |
---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-cyclopentyl-2-methylcyclopentan-1-amine |
InChI |
InChI=1S/C11H21N/c1-9-5-4-8-11(9)12-10-6-2-3-7-10/h9-12H,2-8H2,1H3 |
InChI Key |
VTBMNPQDJOPIBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC2CCCC2 |
Origin of Product |
United States |
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